1,24-Dihydroxy-25-fluorovitamin D3 is a synthetic analog of vitamin D3 that has been developed to explore the biological activities and potential therapeutic applications of vitamin D derivatives. This compound is characterized by the substitution of a fluorine atom at the 25 position of the vitamin D3 side chain, which alters its biological properties and interactions with vitamin D receptors.
The synthesis and analysis of 1,24-dihydroxy-25-fluorovitamin D3 have been documented in various scientific studies, highlighting its relevance in the fields of biochemistry and endocrinology. Research indicates that this compound can be synthesized through specific chemical methodologies designed to introduce fluorine into the vitamin D structure, enhancing its pharmacological profile and metabolic stability.
1,24-Dihydroxy-25-fluorovitamin D3 is classified as a vitamin D analog, specifically a fluorinated derivative of 1,24-dihydroxyvitamin D3. It falls under the category of steroid hormones due to its structural characteristics and biological functions related to calcium homeostasis and bone metabolism.
The synthesis of 1,24-dihydroxy-25-fluorovitamin D3 typically involves multi-step chemical reactions that incorporate fluorine into the vitamin D structure. One effective method utilizes a steroid A-ring epoxide as a precursor, allowing for regioselective modifications at specific carbon positions.
Technical Details:
Research has shown that these synthetic routes can yield high-purity products suitable for biological evaluation .
The molecular structure of 1,24-dihydroxy-25-fluorovitamin D3 is characterized by:
Data:
The incorporation of fluorine affects the compound's lipophilicity and receptor binding affinity compared to non-fluorinated analogs .
1,24-Dihydroxy-25-fluorovitamin D3 undergoes various metabolic transformations in biological systems. The primary reactions include:
Technical Details:
The mechanism of action for 1,24-dihydroxy-25-fluorovitamin D3 primarily involves its interaction with the vitamin D receptor. This compound binds to the receptor with altered affinity due to the presence of a fluorine atom, which can enhance or inhibit certain biological responses.
Data:
Relevant analyses have shown that these properties contribute to its potential therapeutic applications .
1,24-Dihydroxy-25-fluorovitamin D3 is primarily used in research settings to:
The compound's unique properties make it a valuable tool in both basic and applied research within endocrinology and molecular biology .
Convergent synthesis has emerged as the dominant strategy for constructing 1,24-dihydroxy-25-fluorovitamin D₃ and related analogs, enabling modular assembly of complex secosteroidal structures. This methodology involves the separate preparation of the vitamin D A-ring fragment and CD-ring/side-chain fragment, followed by stereocontrolled coupling. The CD-ring fragment bearing the fluorinated side chain is typically synthesized from the Inhoffen-Lythgoe diol (a steroidal precursor) through sequential functionalization of the C22-C27 side chain. Fluorination is strategically performed at the CD-ring stage prior to coupling, as demonstrated in the synthesis of 23,23-difluoro-25-hydroxyvitamin D₃ where the difluoro unit was introduced at C23 of the CD-ring precursor before Wittig-Horner coupling with the A-ring phosphine oxide [2] [10].
The pivotal coupling step employs a Wittig-Horner reaction between the lithium anion of the A-ring phosphine oxide (e.g., 14 in [2]) and the CD-ring ketone precursor (e.g., 8-keto-CD-ring 32). This olefination reaction establishes the triene system characteristic of vitamin D analogs while preserving the sensitive fluorine substituent and hydroxyl groups. Post-coupling deprotection steps (e.g., desilylation with TBAF or acid-catalyzed removal of protecting groups) yield the final fluorinated vitamin D₃ derivative. This convergent approach offers significant advantages over linear syntheses from steroidal precursors, including greater flexibility for structural diversification and improved overall yields by circumventing the low-yielding photochemical ring-opening step traditionally required for vitamin D synthesis [1] [2] [10].
Table 1: Convergent Synthetic Approaches to Fluorinated Vitamin D₃ Analogs
Target Compound | Key CD-Ring Fragment | Coupling Method | A-Ring Fragment | Key Reference |
---|---|---|---|---|
23,23-Difluoro-25(OH)D₃ | 23,23-Difluoro-CD-ring (9) | Wittig-Horner | Phosphine oxide (14) | [2] |
(24R)-24-Fluoro-25(OH)D₃ | (24R)-Fluoro-CD-ring (16) | Wittig-Horner | Phosphine oxide | [10] |
(24S)-24-Fluoro-25(OH)D₃ | (24S)-Fluoro-CD-ring (15) | Wittig-Horner | Phosphine oxide | [10] |
1α,25-Difluorovitamin D₃ | 25-Fluoro-CD-ring | Wittig-Horner | 1-Fluoro-A-ring (12) | [1] [9] |
Achieving precise stereocontrol at C25 presents a central challenge in 25-fluorovitamin D₃ analog synthesis due to the profound impact of fluorine's stereochemistry on metabolic stability and receptor binding. Two primary strategies dominate:
Chiral Auxiliary-Mediated Fluorination: Evans oxazolidinone auxiliaries enable highly stereoselective electrophilic fluorination at C24/C25-equivalent positions. Carboxylic acid precursors (e.g., 28, 31 from Inhoffen-Lythgoe diol) are converted to chiral N-acyloxazolidinones (26, 27). Subsequent enolization and treatment with N-fluorobenzenesulfonimide (NFSI) under basic conditions (e.g., LiHMDS) yield fluorinated products with excellent diastereoselectivity (dr >10:1). The auxiliary is then displaced by methylmagnesium chloride to install the C25 hydroxyl with retained stereochemistry, producing enantiomerically pure (24R)- or (24S)-fluoro-CD-ring fragments (5, 6) [4] [10].
Sharpless Asymmetric Dihydroxylation (SAD): This method establishes the C24/C25 diol stereochemistry prior to fluorination. Allyl alcohol intermediates (e.g., 28) undergo dihydroxylation using AD-mix-α or AD-mix-β catalysts to selectively produce 24(S),25-diol (20) or 24(R),25-diol (21). The C24 hydroxyl is then selectively replaced via deoxyfluorination using DAST while preserving the C25 stereocentre. This approach was critical for synthesizing both (24R)- and (24S)-24-fluoro-25-hydroxyvitamin D₃ (4 and 3) from common intermediates [10] [2].
For direct C25 fluorination (as in 1,24-dihydroxy-25-fluorovitamin D₃), DAST-mediated fluorination of 25-hydroxy precursors requires stringent control to prevent elimination or epimerization, often necessitating protecting group strategies for neighboring hydroxyls like the 1α-OH and 24-OH [1] [9].
Fluorinating agents are chosen based on reactivity, selectivity, and compatibility with sensitive vitamin D functionalities:
Table 2: Fluorinating Agents in Vitamin D₃ Side-Chain Modification
Reagent | Fluorination Type | Key Applications | Advantages | Limitations |
---|---|---|---|---|
DAST | Deoxyfluorination (Sₙ2) | C25-F, C23-F, C24-F, C23-gem-F₂, C24-gem-F₂ | Widely available, converts OH to F directly | Elimination side products, epimerization risk, moisture sensitivity |
NFSI | Electrophilic (Enolate) | Stereoselective C24-F, C22-F | High stereoselectivity with chiral auxiliaries, milder conditions | Requires pre-formed enolate, multi-step synthesis of precursors |
CsSO₄F | Electrophilic (Alkene) | A-ring 2α-F | Direct alkene fluorination | Low stereoselectivity on side-chain, limited scope |
The strategic incorporation of fluorine into vitamin D₃ precursors fundamentally alters their chemical and biological behavior compared to non-fluorinated counterparts:
Metabolic Stability: Fluorination at key hydroxylation sites dramatically impedes CYP24A1-mediated catabolism. Replacing C25-H with C25-F blocks the initial 24- or 23-hydroxylation step, a primary deactivation pathway for 25(OH)D₃ and 1,25(OH)₂D₃. For example, 25-fluorovitamin D₃ analogs exhibit significantly prolonged half-lives in vivo compared to 25(OH)D₃. Similarly, 23,23-difluoro-25(OH)D₃ (5) shows an 8-fold higher resistance to hCYP24A1 metabolism than 25(OH)D₃ (0.77 vs. 6.2 nmol/min/nmol P450) [2] [3]. 24,24-Difluoro-25(OH)D₃ exhibits even greater resistance (0.53 nmol/min/nmol P450) due to complete blockade of C24-hydroxylation [2] [10].
Receptor Binding and Conformational Effects: Fluorine's electronegativity and small size subtly influence VDR binding affinity. While 25-fluorination generally diminishes VDR affinity (e.g., 23,23-F₂-25(OH)D₃ (5) has ~12-fold lower affinity than 25(OH)D₃ [2]), 24,24-difluorination surprisingly enhances it (1.8-fold higher affinity than 25(OH)D₃) [10]. This stark contrast highlights the stereoelectronic sensitivity of the VDR ligand-binding pocket. Fluorine can also induce conformational preferences in the side chain via gauche effects, potentially optimizing or disrupting key interactions with Ser237, Arg274, and His305 residues in the VDR binding site [1] [7].
Table 3: Biological Properties of Fluorinated vs. Non-Fluorinated Vitamin D₃ Analogs
Compound | Relative hVDR Binding Affinity (%) vs 25(OH)D₃ | CYP24A1 Metabolic Rate (nmol/min/nmol P450) | Primary Metabolic Site Blocked |
---|---|---|---|
25(OH)D₃ (Non-fluorinated) | 100 | 6.2 ± 1.5 | - |
23,23-F₂-25(OH)D₃ (5) | 8.2 | 0.77 ± 0.15 | C23-Hydroxylation |
24,24-F₂-25(OH)D₃ | 180 | 0.53 ± 0.12 | C24-Hydroxylation |
(24R)-24-F-25(OH)D₃ (4) | ~85* | Moderate reduction* | Partial C24-Hydroxylation |
(24S)-24-F-25(OH)D₃ (3) | ~80* | Minimal reduction* | Partial C24-Hydroxylation |
1,25-Difluorovitamin D₃ | Negligible | Resistant | C1/C25-Hydroxylation |
*Estimated from data in [10].
The synthesis of 1,24-dihydroxy-25-fluorovitamin D₃ thus leverages fluorinated precursors to combine metabolic stability at C25 with the biological activity imparted by the 1α,24-dihydroxy motif. The convergent synthetic approach, precise stereochemical control at C25, and judicious selection of fluorinating agents (DAST for C25-F, NFSI for stereocontrolled C24 modification) are critical for accessing this potent analog and elucidating its unique biological profile [1] [2] [4].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 1403-71-0
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9